molecular formula C12H20N4O3 B3048333 tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate CAS No. 1643141-19-8

tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate

Cat. No.: B3048333
CAS No.: 1643141-19-8
M. Wt: 268.31
InChI Key: WNVBTEJFIHFYRT-UHFFFAOYSA-N
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Description

tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate: is a chemical compound with the molecular formula C12H20N4O3 and a molecular weight of 268.31 g/mol . It is characterized by the presence of a pyrazole ring substituted with a carbamoyl group, a methyl group, and a tert-butyl carbamate group. This compound is used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate typically involves the reaction of appropriate pyrazole derivatives with tert-butyl carbamate under controlled conditions. One common method involves the use of Boc anhydride and ethanol as solvents, followed by the addition of ammonia at low temperatures . The reaction mixture is then stirred at room temperature for an extended period to ensure complete reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient and scalable processes. The use of automated reactors and continuous flow systems can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as or .

    Reduction: Reduction reactions can be carried out using agents like or .

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group, using reagents like .

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or pyrazoles.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of heterocyclic compounds and pharmaceutical intermediates .

Biology: In biological research, this compound is used to study the effects of pyrazole derivatives on various biological pathways. It serves as a model compound for investigating the mechanisms of enzyme inhibition and protein-ligand interactions .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is investigated for its anti-inflammatory , antimicrobial , and anticancer properties .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . It is also employed in the development of agrochemicals and pesticides .

Mechanism of Action

The mechanism of action of tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Comparison: Compared to similar compounds, tert-Butyl ((5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate is unique due to its specific substitution pattern on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(5-carbamoyl-1-methylpyrazol-3-yl)methyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O3/c1-12(2,3)19-11(18)15(4)7-8-6-9(10(13)17)16(5)14-8/h6H,7H2,1-5H3,(H2,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNVBTEJFIHFYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=NN(C(=C1)C(=O)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901111445
Record name Carbamic acid, N-[[5-(aminocarbonyl)-1-methyl-1H-pyrazol-3-yl]methyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901111445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1643141-19-8
Record name Carbamic acid, N-[[5-(aminocarbonyl)-1-methyl-1H-pyrazol-3-yl]methyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1643141-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[5-(aminocarbonyl)-1-methyl-1H-pyrazol-3-yl]methyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901111445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl [(5-carbamoyl-1-methyl-1H-pyrazol-3-yl)methyl]methylcarbamate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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